molecular formula C10H8BrNO3 B1487226 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide CAS No. 2097936-69-9

6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide

Cat. No.: B1487226
CAS No.: 2097936-69-9
M. Wt: 270.08 g/mol
InChI Key: HOCWYOINPKMPMF-UHFFFAOYSA-N
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Description

Historical Background of Isoquinoline Derivatives in Chemical Research

The foundation of isoquinoline chemistry traces back to the pioneering work of Hoogewerf and van Dorp, who first isolated isoquinoline from coal tar in 1885 through fractional crystallization of the acid sulfate. This discovery marked the beginning of extensive research into heterocyclic aromatic compounds and established isoquinoline as a fundamental scaffold in organic chemistry. Weissgerber further advanced the field in 1914 by developing a more rapid extraction route that exploited the greater basicity of isoquinoline compared to quinoline, enabling selective extraction from coal tar mixtures.

The historical development of isoquinoline derivatives reveals a consistent pattern of innovation driven by both synthetic methodology advancement and biological activity discovery. Since the isolation of morphine from the opium plant in the early 19th century, isoquinoline alkaloids have attracted considerable scientific attention due to their diverse pharmacological activities. The compound class has demonstrated remarkable structural diversity, with natural products showing antitumor, antimalarial, antibacterial, antifungal, antiparasitic, insecticidal, antiviral, anti-inflammatory, and antiplatelet activities.

The progression from natural product isolation to synthetic derivative development has been particularly significant in pharmaceutical research. Revolutionary drugs such as morphine for analgesia, berberine for antibacterial applications, codeine for antitussive effects, sinomenine for antirheumatic treatment, and galanthamine as an acetylcholinesterase inhibitor have established isoquinoline derivatives as high-probability lead compounds in drug discovery and development. This historical success has continued to drive research into novel isoquinoline structures as promising pharmaceutical leads.

Modern synthetic approaches have evolved significantly from the original coal tar extraction methods. Contemporary research has developed sophisticated synthetic pathways including the Pomeranz-Fritsch reaction, which provides efficient preparation of isoquinoline using benzaldehyde and aminoacetoaldehyde diethyl acetal under acidic conditions. Additional methodologies such as the Bischler-Napieralski reaction, Pictet-Gams reaction, and Pictet-Spengler reaction have expanded the synthetic repertoire, enabling access to diverse isoquinoline derivatives with specific substitution patterns.

Structural Significance of Hydroxy-Carboxylic Acid Functionalization

The incorporation of both hydroxyl and carboxylic acid functional groups in 6-hydroxyisoquinoline-4-carboxylic acid represents a strategic approach to molecular design that significantly enhances the compound's chemical and biological properties. The positioning of these functional groups at the 6 and 4 positions respectively creates a unique electronic and steric environment that influences both reactivity and intermolecular interactions.

The carboxylic acid functional group serves as an adaptive handle in pharmaceutical chemistry, enabling diverse transformations through modern synthetic methodologies. Recent advances in metallaphotoredox catalysis have demonstrated that carboxylic acids can undergo various transformations including alkylation, arylation, amination, and trifluoromethylation using first-row transition metals such as nickel and copper. This versatility makes carboxylated isoquinoline derivatives valuable intermediates for late-stage functionalization in drug discovery programs.

The hydroxyl group at the 6-position contributes significantly to the compound's hydrogen bonding capacity and overall polarity. This functionalization pattern creates opportunities for specific intermolecular interactions that can influence biological activity and pharmaceutical properties. Research has shown that hydroxylated isoquinoline derivatives often exhibit enhanced selectivity for biological targets compared to their non-hydroxylated counterparts.

The combined presence of these functional groups enables participation in multiple reaction pathways. The carboxylic acid group can undergo esterification, amidation, and decarboxylative coupling reactions, while the hydroxyl group can participate in hydrogen bonding networks, undergo alkylation or acylation reactions, and serve as a coordination site for metal complexes. This dual functionality creates a versatile platform for further chemical modification and optimization.

Fragment-based drug design studies have highlighted the importance of such multifunctional isoquinoline derivatives. Research involving 5,000 isoquinoline derivatives demonstrated that strategic substitution at different positions of the isoquinoline ring can rapidly provide highly potent molecules through fragment merging strategies. The merging by design approach allows for the combination of fragments substituted at different positions on the same isoquinoline ring, providing access to disubstituted isoquinolines with enhanced activity profiles.

Rationale for Hydrobromide Salt Formation in Pharmaceutical Intermediates

The formation of hydrobromide salts represents a well-established strategy for improving the pharmaceutical properties of organic compounds, particularly those containing basic nitrogen atoms such as isoquinoline derivatives. The rationale for selecting hydrobromide salt formation for 6-hydroxyisoquinoline-4-carboxylic acid centers on several key advantages that address common challenges in pharmaceutical development.

Solubility enhancement constitutes the primary driving force for hydrobromide salt formation. Salt formation represents one of the most effective and straightforward methods for improving the solubility of ionizable drugs. The ionic nature of hydrobromide salts typically results in dramatic increases in aqueous solubility compared to the parent compound. Research on related compounds has demonstrated that salt formation can increase solubility by factors of 10 to 96-fold, depending on the specific molecular structure and salt former.

The following table summarizes the comparative advantages of hydrobromide salt formation:

Property Free Base Hydrobromide Salt
Aqueous Solubility Limited Enhanced (10-100x improvement)
Chemical Stability Variable Improved crystalline stability
Physical Form Often amorphous Crystalline solid
Handling Properties Hygroscopic tendencies Reduced hygroscopicity
Bioavailability pH-dependent More predictable dissolution

Crystal structure analysis of hydrobromide salts reveals specific advantages in molecular packing and stability. Bromine K-edge X-ray absorption near-edge structure spectroscopy studies have shown that hydrobromide salts form distinct crystalline environments that can be differentiated from other salt forms and solid dispersions. The bromide ion typically forms multiple hydrogen bonds with water molecules and protonated nitrogen centers, creating stable crystalline lattices that enhance chemical and physical stability.

The formation of hydrogen bond networks in hydrobromide salts contributes significantly to their improved stability profiles. Research has demonstrated that bromide ions in pharmaceutical salts can form two to three hydrogen bonds with various molecular components, including water molecules and protonated amine groups. These interactions create robust crystal structures that resist degradation and maintain consistent pharmaceutical properties during storage and processing.

Manufacturing considerations also support the selection of hydrobromide salts for pharmaceutical intermediates. The synthesis of hydrobromide salts typically involves straightforward acid-base neutralization reactions that can be readily scaled for commercial production. The resulting crystalline materials generally exhibit good filterability, washability, and drying characteristics that facilitate downstream processing operations.

The hydrobromide salt formation also addresses bioavailability concerns that can arise with carboxylic acid-containing compounds. The ionic nature of the salt form promotes more predictable dissolution behavior across different pH conditions, reducing the potential for food effects and inter-patient variability in drug absorption. This characteristic is particularly important for pharmaceutical intermediates that will undergo further development into final drug products.

Properties

IUPAC Name

6-hydroxyisoquinoline-4-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3.BrH/c12-7-2-1-6-4-11-5-9(10(13)14)8(6)3-7;/h1-5,12H,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCWYOINPKMPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1O)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide is a compound derived from the isoquinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.

  • Molecular Formula : C10H8BrNO3
  • Molecular Weight : 270.08 g/mol
  • Purity : Approximately 95% when sourced commercially

The hydrobromide form enhances solubility and stability, making it suitable for various biological applications.

The biological activity of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide can be attributed to its structural components, particularly the isoquinoline core and functional groups such as the hydroxyl and carboxylic acid groups. These features allow the compound to interact with various biological targets, influencing multiple pathways:

  • Anticancer Activity : Isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation. Preliminary studies suggest that 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide may exhibit similar effects by modulating signaling pathways associated with tumor growth .
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, a property observed in other isoquinoline derivatives. This suggests potential applications in treating inflammatory diseases .
  • Microbial Resistance : Isoquinoline derivatives are known for their antimicrobial properties. Further research is needed to establish the efficacy of this compound against specific pathogens.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique characteristics of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide:

Compound NameCAS NumberSimilarityUnique Features
Isoquinoline-4-carboxylic acid7159-36-60.92Lacks hydroxyl group at position 6
Isoquinoline-5-carboxylic acid27810-64-60.92Different carboxyl position
Isoquinoline-8-carboxylic acid61563-43-70.88Hydroxyl at position 6; carboxyl at position 8
[3,3'-Bipyridine]-5-carboxylic acid1970-81-60.88Bipyridine structure; different ring system
Ethyl isoquinoline-6-carboxylate188861-58-70.78Ethyl ester instead of acid

This table illustrates how the unique functional groups and structural configuration of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Recent studies have investigated various aspects of isoquinoline derivatives, including:

  • Anticancer Studies : Research has focused on the inhibitory effects of isoquinoline derivatives on cancer cell lines, demonstrating significant cytotoxicity against breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Research : A study highlighted the anti-inflammatory effects of isoquinoline derivatives in vitro, showing a reduction in TNF-alpha levels by approximately 60–50% .
  • Synthesis and Pharmacokinetics : Advances in synthetic methodologies have streamlined the production of isoquinoline derivatives, enhancing their availability for biological testing. The pharmacokinetic profiles indicate good absorption and potential blood-brain barrier permeability for certain derivatives .

Scientific Research Applications

Research indicates that compounds with isoquinoline structures can interact with various biological targets, influencing pathways related to inflammation, cancer cell proliferation, and microbial resistance. Preliminary studies suggest that 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide may exhibit similar properties to other isoquinoline derivatives .

Table 1: Biological Activities of Isoquinoline Derivatives

Activity TypeExample CompoundsFindings
AnticancerIsoquinoline derivativesSelective toxicity towards resistant cancer cells
Anti-inflammatoryIsoquinoline frameworksInhibition of TNF-α in vitro
AntimicrobialVarious isoquinoline compoundsBroad spectrum activity against bacteria

Synthetic Chemistry

6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide serves as a versatile building block in synthetic organic chemistry. Its functional groups enable participation in various chemical reactions, including:

  • Esterification
  • Condensation Reactions
  • Cyclization Processes

Recent advancements in synthetic methodologies have introduced more efficient routes for synthesizing this compound, making it a valuable tool for organic chemists .

Pharmacological Research

The pharmacological potential of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide is being explored through interaction studies with biological receptors and enzymes. These studies are crucial for understanding the compound's therapeutic potential and specificity compared to other isoquinoline derivatives .

Case Study: Cytotoxic Activity Evaluation
A study evaluated the cytotoxic activity of various isoquinoline derivatives against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines. The findings indicated that certain derivatives exhibited selective toxicity towards resistant cancer cells, suggesting potential applications in cancer therapy .

Comparison with Similar Compounds

Positional Isomers: 5-Hydroxyisoquinoline-4-carboxylic Acid

  • Structural Differences : The hydroxyl group is at position 5 instead of 6.
  • Functional Impact: Positional isomerism alters electronic distribution and steric interactions. For instance, 5-hydroxyisoquinoline-4-carboxylic acid was used to synthesize noncovalent SARS-CoV-2 inhibitors, highlighting its role in medicinal chemistry .
  • Applications : The 5-hydroxy derivative may exhibit distinct binding affinities in biological systems compared to the 6-hydroxy analog due to spatial differences in hydrogen bonding.

Quinoline vs. Isoquinoline Derivatives

Compound Name CAS Key Features Reactivity/Applications References
6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide 2097936-69-9 Isoquinoline core; hydroxyl (C6), carboxylic acid (C4), hydrobromide salt Organic synthesis, hydrogen bonding sites
6-Bromo-2-hydroxyquinoline-4-carboxylic acid 5463-29-6 Quinoline core; bromine (C6), hydroxyl (C2), carboxylic acid (C4) Cross-coupling reactions, material science
4-Bromoquinoline-6-carboxylic acid 219763-87-8 Quinoline core; bromine (C4), carboxylic acid (C6) Electrophilic substitution, pharmaceuticals
  • Core Structure: Quinoline (nitrogen at position 1) vs. isoquinoline (nitrogen at position 2) affects electron density and aromaticity. Quinoline derivatives are more common in material science, while isoquinolines often exhibit enhanced bioactivity .
  • Substituent Effects: Bromine in quinoline derivatives (e.g., 6-Bromo-2-hydroxyquinoline-4-carboxylic acid) enhances reactivity in Suzuki-Miyaura couplings, whereas hydroxyl groups in isoquinolines improve solubility .

Substituent Variations: Bromine, Methyl, and Hydroxyl Groups

Compound Name CAS Substituents Key Properties References
4-Bromo-6-methylisoquinoline 1204298-52-1 Bromine (C4), methyl (C6) on isoquinoline Lipophilicity, fluorescence applications
6-Bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid - Bromine (C6), isopropoxyphenyl (C2), methyl (C3), carboxylic acid (C4) Enhanced solubility, bioactive potential
6-Bromo-2-(4-bromo-phenyl)-quinoline-4-carboxylic acid 342017-95-2 Two bromine atoms (C6, phenyl-C4) High cross-coupling reactivity
  • Methyl Groups: Increase lipophilicity and metabolic stability (e.g., 4-Bromo-6-methylisoquinoline) .
  • Hydroxyl vs. Bromine : Hydroxyl groups improve aqueous solubility and hydrogen-bonding capacity, whereas bromine expands synthetic utility in catalysis .

Salt Forms: Hydrobromide vs. Free Acids

  • 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide: The hydrobromide salt improves crystallinity and stability compared to the free acid. This is critical for storage and handling in industrial settings .
  • Free Acid Forms: Compounds like 4-bromoquinoline-6-carboxylic acid lack a salt counterion, which may reduce solubility but simplify derivatization .

Preparation Methods

General Synthetic Approach

The synthesis of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide typically involves:

  • Construction of the isoquinoline core.
  • Introduction of the hydroxyl group at the 6-position.
  • Functionalization at the 4-position with a carboxylic acid group.
  • Formation of the hydrobromide salt to enhance stability and solubility.

The process generally begins with simpler aromatic precursors and proceeds through cyclization, hydroxylation, and carboxylation steps.

Stepwise Synthetic Route

Step Reaction Type Description Typical Conditions/Notes
1 Isoquinoline Core Formation Pictet-Spengler or Bischler-Napieralski cyclization of appropriate benzaldehyde or phenethylamine derivatives Acidic or dehydrating conditions; catalysts like POCl3 or P2O5 may be used
2 Hydroxylation at 6-Position Electrophilic aromatic substitution or directed ortho-metalation followed by oxidation Use of hydroxylating agents such as hydrogen peroxide or metal-catalyzed oxidation
3 Carboxylation at 4-Position Introduction of carboxylic acid via lithiation followed by CO2 quenching or via nitrile hydrolysis Strong base (e.g., n-BuLi) and CO2 gas or hydrolysis under acidic/basic conditions
4 Hydrobromide Salt Formation Treatment of free base with hydrobromic acid to form hydrobromide salt Controlled acid addition in suitable solvent (e.g., ethanol or water)

This multi-step approach is supported by classical organic synthesis literature and adapted in recent methodologies to optimize yields and purity.

Modern One-Pot or Catalytic Methods

Recent advancements have introduced streamlined protocols employing:

  • One-pot synthesis combining cyclization, hydroxylation, and carboxylation steps.
  • Use of modern catalysts (transition metals, organocatalysts) to reduce reaction times and improve selectivity.
  • Microwave-assisted synthesis to accelerate reaction kinetics.

Though specific details on these methods for 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide are emerging, they reflect a trend toward more efficient synthetic routes.

Research Findings on Preparation

  • Purity and Yield: Commercially obtained 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide typically exhibits about 95% purity, indicating effective synthetic and purification protocols.
  • Functional Group Reactivity: The hydroxyl and carboxylic acid groups allow further derivatization, which is crucial for biological activity studies and synthetic versatility.
  • Salt Formation: Conversion to hydrobromide salt enhances solubility and stability, facilitating handling and application in research.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Multi-step classical synthesis Sequential cyclization, hydroxylation, carboxylation Well-established, reliable Time-consuming, multiple purification steps
One-pot synthesis Combination of steps in a single reaction vessel Time and resource efficient Requires optimization, potential for side reactions
Catalytic approaches Use of metal or organocatalysts for key steps Enhanced selectivity and yield Catalyst cost and removal issues
Microwave-assisted synthesis Accelerated reaction rates Reduced reaction times Equipment requirement

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis of isoquinoline derivatives typically involves cyclization reactions or modifications of pre-existing quinoline scaffolds. For example, substituted quinoline-4-carboxylic acids are synthesized via condensation of aromatic aldehydes with amino acids or via Friedländer annulation, followed by bromination and acid hydrolysis . To optimize yield, adjust reaction temperature (e.g., reflux in ethanol or DMF) and catalyst choice (e.g., Lewis acids like AlCl₃). Monitor intermediates using TLC and purify via recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic techniques are most reliable for characterizing 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the structure, particularly the hydroxy and carboxylic acid groups. Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch at ~2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and bromide counterion. For purity assessment, use HPLC with a C18 column and UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for similar quinoline derivatives: avoid inhalation (use fume hoods), wear nitrile gloves and lab coats to prevent skin contact, and use safety goggles. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in a dry, ventilated area away from ignition sources .

Q. How does the solubility profile of this compound influence solvent selection for in vitro assays?

  • Methodological Answer : The compound’s solubility is pH-dependent due to its carboxylic acid and hydroxy groups. In aqueous buffers (pH >7), it dissolves better as a carboxylate salt. For hydrophobic environments (e.g., cell membranes), use DMSO or ethanol (≤1% v/v to avoid cytotoxicity). Pre-screen solvents using dynamic light scattering (DLS) to confirm stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For biological targets (e.g., enzymes), perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures from the PDB. Validate predictions with mutagenesis studies or competitive binding assays .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across cell lines?

  • Methodological Answer : Systematically control variables: (1) Verify compound stability under assay conditions (HPLC/MS post-assay), (2) Normalize cell viability assays to protein content (Bradford assay), and (3) Use isogenic cell lines to isolate genetic factors. Apply statistical tools (ANOVA with post-hoc tests) to identify outliers .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways or degradation mechanisms?

  • Methodological Answer : Synthesize isotopically labeled analogs via deuterated solvents (e.g., D₂O in hydrolysis steps) or ¹³C-enriched precursors. Track metabolites using LC-MS/MS with Selected Reaction Monitoring (SRM). For degradation studies, expose the compound to simulated physiological conditions (pH 7.4, 37°C) and quantify byproducts .

Q. What interdisciplinary approaches (e.g., chemical engineering or environmental chemistry) could expand its research applications?

  • Methodological Answer : In environmental chemistry, study photodegradation using UV-Vis spectroscopy and identify byproducts via GC-MS. For scaled synthesis, apply membrane separation technologies (e.g., nanofiltration) to purify intermediates, reducing solvent waste .

Methodological Frameworks

  • Theoretical Basis : Link research to conceptual frameworks like structure-activity relationships (SAR) or enzyme inhibition kinetics. Use SAR to guide derivatization (e.g., bromine substitution for enhanced bioactivity) .
  • Data Presentation : Include raw data in appendices (e.g., NMR spectra, chromatograms) and processed data (e.g., IC₅₀ values) in the main text. Address uncertainties via error propagation analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide
Reactant of Route 2
6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.